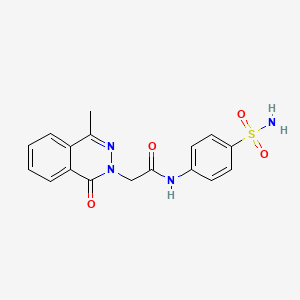
2-(4-methyl-1-oxophthalazin-2-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-320451 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is known for its role in various biochemical pathways and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-320451 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions under specific conditions to form the core structure of WAY-320451.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of WAY-320451 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Processing: A more efficient method where reactants continuously flow through a reactor, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
WAY-320451 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-320451 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like halogens or nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May result in the formation of ketones or carboxylic acids.
Reduction: Can lead to the formation of alcohols or amines.
Substitution: Results in the replacement of functional groups with new groups, altering the compound’s properties.
Scientific Research Applications
WAY-320451 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases or conditions due to its unique biochemical properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of WAY-320451 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: The compound can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibiting Enzymes: WAY-320451 may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulating Gene Expression: The compound can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
WAY-320451 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-262611: Known for its role as a wingless β-Catenin agonist, increasing bone formation rate.
WAY-100635: A selective serotonin receptor antagonist used in research on anxiety and depression.
Uniqueness
WAY-320451 stands out due to its specific biochemical properties and potential therapeutic applications. Its ability to interact with unique molecular targets and pathways makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C17H16N4O4S/c1-11-14-4-2-3-5-15(14)17(23)21(20-11)10-16(22)19-12-6-8-13(9-7-12)26(18,24)25/h2-9H,10H2,1H3,(H,19,22)(H2,18,24,25) |
InChI Key |
AEQJUZXIKWKOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


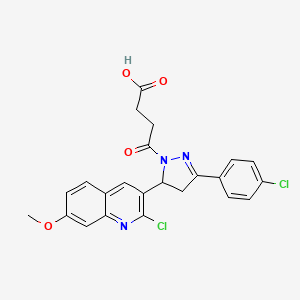
![2-(4-Hydroxyphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10803198.png)
![4-amino-N-[4-[5-[(4-aminobenzoyl)amino]-6-chloro-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B10803211.png)
![Ethyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate](/img/structure/B10803216.png)
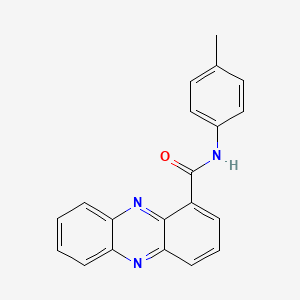

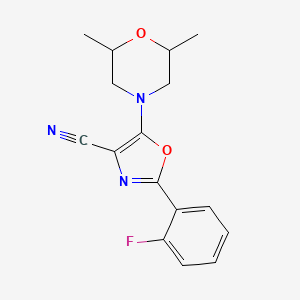
![1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one](/img/structure/B10803233.png)
![2-({3-[(Cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B10803254.png)
![3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B10803262.png)
![2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B10803271.png)
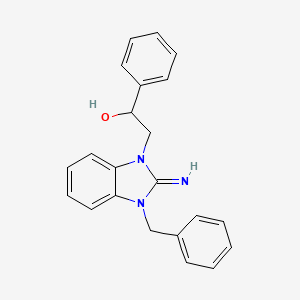
![(2E)-5-[(4-bromophenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B10803283.png)
![3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B10803291.png)
